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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with Insulin-

like Growth Factor 2 mRNA-binding protein 2 (IMP2/IGF2BP2) expression data from The

Cancer Genome Atlas (TCGA).

Frequently Asked Questions (FAQs)
Q1: Where can I find IMP2 (IGF2BP2) expression data in TCGA?

You can access IMP2 expression data, along with other molecular and clinical data, through

the Genomic Data Commons (GDC) portal. For a more user-friendly experience, web-based

tools like cBioPortal, UCSC Xena, and GEPIA2 provide interfaces to explore, visualize, and

download TCGA datasets.[1][2][3][4] For programmatic access and more in-depth analysis, the

R package TCGAbiolinks is a powerful tool to query and download TCGA data.[5][6]

Q2: What is the typical expression pattern of IMP2 in different cancers in TCGA?

Pan-cancer analyses of TCGA data reveal that IMP2 (IGF2BP2) is significantly overexpressed

in a majority of tumor tissues compared to normal tissues.[7][8] High IMP2 expression is often

associated with poorer prognosis and advanced tumor stages in several cancer types,

including but not limited to breast cancer, pancreatic cancer, and glioblastoma.[7][9][10]

Q3: Are there known splice variants of IMP2 that I should be aware of when analyzing TCGA

data?
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Yes, splice variants of IMP2, such as AIMP2-DX2 (an exon 2-deleted splice variant), have been

identified and are implicated in cancer progression.[11] It is important to consider isoform-

specific analysis, as different isoforms may have distinct functions.[11][12] Analysis of RNA-

Seq data from TCGA can be used to investigate the expression of specific cancer-specific

isoforms.[13]

Q4: What are the key signaling pathways involving IMP2 that I should investigate?

IMP2 is a key regulator of the IGF2/PI3K/Akt signaling pathway, which is crucial for cell

proliferation, migration, and invasion in cancer.[9][14] IMP2 can also be involved in other

pathways, such as the IL-6/JAK2/STAT3 pathway, and can influence metabolic processes like

aerobic glycolysis.[15] In some contexts, it has been shown to interact with the NF-κB signaling

pathway.[16]

Troubleshooting Guides
Issue 1: Difficulty downloading and preprocessing
TCGA data for IMP2 analysis.

Problem: Users may find it challenging to navigate the GDC portal and handle the raw data

files.

Solution:

Use TCGAbiolinks R Package: This package simplifies the process of querying,

downloading, and preparing TCGA data.[5][6] It allows for reproducible workflows and

easy integration with other Bioconductor analysis packages.

Utilize Web-Based Portals: For initial exploration and smaller-scale data downloads,

platforms like cBioPortal and UCSC Xena offer pre-processed data that is easier to

handle.[1][2]

Follow a Step-by-Step Guide: Refer to online tutorials and documentation that walk

through the process of using the GDC Data Transfer Tool and organizing the downloaded

files.[17][18]
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Issue 2: Inconsistent results in differential expression
analysis of IMP2.

Problem: Discrepancies in identifying IMP2 as a differentially expressed gene (DEG) across

different studies or pipelines.

Solution:

Start with Raw Counts: For differential expression analysis using tools like DESeq2 or

edgeR, it is best practice to use raw RNA-seq counts rather than normalized data like

FPKM or TPM.[19][20]

Proper Normalization: If using normalized data for other purposes, be aware of the

different normalization methods (e.g., TPM, FPKM, FPKM-UQ) and their potential impact

on results.[21][22][23][24] TPM is often preferred for comparing expression levels across

samples.[21]

Address Batch Effects: TCGA data is generated over many years and at different centers,

which can introduce batch effects. Use tools like ComBat or include batch information in

your statistical model to mitigate these effects.[22]

Define Comparison Groups Carefully: Ensure that the tumor and normal samples are

correctly identified and that clinical metadata is used to stratify samples appropriately

(e.g., by tumor stage or subtype).

Issue 3: Challenges in performing survival analysis with
IMP2 expression.

Problem: Difficulty in correlating IMP2 expression with patient survival outcomes.

Solution:

Appropriate Statistical Models: Use Kaplan-Meier curves to visualize survival differences

and the log-rank test to assess their statistical significance.[25][26] The Cox proportional

hazards model can be used to evaluate the effect of IMP2 expression while accounting for

other clinical covariates.[25][26]
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Data Stratification: Divide patients into high and low IMP2 expression groups. This can be

done by using the median or quartiles as a cutoff. Online tools like TRGAted can facilitate

this type of analysis.[27]

Use Up-to-date Clinical Data: Ensure you are using the most recent and comprehensive

clinical follow-up data available from TCGA.

Consider Tumor Purity and Heterogeneity: The proportion of tumor cells in a sample can

influence bulk RNA-seq expression levels. Consider using computational methods to

estimate tumor purity and account for it in your analysis.

Experimental Protocols & Methodologies
Protocol 1: Differential Expression Analysis of IMP2

Data Acquisition:

Use the TCGAbiolinks package in R to query and download RNA-seq raw counts (HTSeq-

Counts) and clinical data for your cancer of interest from the GDC portal.[6]

Data Preprocessing:

Organize the count data into a matrix with genes as rows and samples as columns.

Filter out genes with low counts across all samples.

Create a metadata table that maps sample IDs to their condition (e.g., tumor vs. normal

tissue).

Differential Expression Analysis using DESeq2:

Create a DESeqDataSet object from the count matrix and metadata.

Run the DESeq function to perform the differential expression analysis.

Extract the results for IMP2, including the log2 fold change, p-value, and adjusted p-value.

Visualization:
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Generate a volcano plot to visualize differentially expressed genes.

Create a box plot to compare IMP2 expression between tumor and normal samples.

Protocol 2: Survival Analysis based on IMP2 Expression
Data Preparation:

Obtain normalized IMP2 expression data (e.g., TPM) and corresponding clinical data,

including survival time and event status (e.g., "deceased" or "alive").

Merge the expression and clinical data based on patient identifiers.

Patient Stratification:

Divide patients into "high" and "low" IMP2 expression groups based on a chosen cutoff

(e.g., median expression).

Kaplan-Meier Analysis:

Use the survival and survminer R packages to generate Kaplan-Meier survival curves for

the high and low expression groups.[28]

Perform a log-rank test to determine if there is a statistically significant difference in

survival between the two groups.[25]

Cox Proportional Hazards Model:

Fit a Cox model to assess the association between IMP2 expression (as a continuous or

categorical variable) and survival, while adjusting for other clinical variables like age, sex,

and tumor stage.[26]

Quantitative Data Summary
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Cancer Type
IMP2 Expression
Status

Association with
Prognosis

Reference

Pancreatic Ductal

Adenocarcinoma

(PDAC)

Overexpressed in

tumor vs. normal

High expression

linked to lower

survival rate

[10]

Glioblastoma

Multiforme (GBM)

Upregulated in GBM

tissues

Promotes cell

proliferation,

migration, and

invasion

[9]

Breast Cancer

(BRCA)

Overexpressed in

tumor tissue

High expression

linked to poorer

prognosis

[7]

Ovarian Cancer (OV)
Upregulated in OC

tissues

High expression

correlated with

unfavorable survival

[8]

Colorectal Cancer

(CRC)

Significantly

overexpressed in

CRC cells

Important for CRC

progression
[15]
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Caption: IMP2-mediated activation of the IGF2/PI3K/Akt signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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